molecular formula C15H6F6O B3042266 2,3,4,4',5,6-Hexafluorochalcone CAS No. 541539-80-4

2,3,4,4',5,6-Hexafluorochalcone

Cat. No.: B3042266
CAS No.: 541539-80-4
M. Wt: 316.2 g/mol
InChI Key: RHUZWOQCENJPPY-AATRIKPKSA-N
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Description

2,3,4,4’,5,6-Hexafluorochalcone is a synthetic organic compound belonging to the chalcone family, characterized by the presence of six fluorine atoms attached to its aromatic rings Chalcones are a type of flavonoid, known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4’,5,6-Hexafluorochalcone typically involves the Claisen-Schmidt condensation reaction between a fluorinated benzaldehyde and a fluorinated acetophenone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.

Industrial Production Methods

Industrial production of 2,3,4,4’,5,6-Hexafluorochalcone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4’,5,6-Hexafluorochalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diketones

    Reduction: Dihydrochalcones, alcohols

    Substitution: Amino, thio, and alkoxy derivatives

Scientific Research Applications

2,3,4,4’,5,6-Hexafluorochalcone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its enhanced biological activity.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,4,4’,5,6-Hexafluorochalcone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in critical biological processes, such as cell proliferation and apoptosis. It can also modulate signaling pathways, leading to the suppression of tumor growth and the enhancement of immune responses. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its potency and efficacy.

Comparison with Similar Compounds

2,3,4,4’,5,6-Hexafluorochalcone can be compared with other fluorinated chalcones and non-fluorinated chalcones:

    Fluorinated Chalcones: Compounds like 2,3,4,4’,5,6-Hexafluorochalcone exhibit higher chemical stability and biological activity compared to their non-fluorinated counterparts.

    Non-Fluorinated Chalcones: These compounds have lower stability and activity but are easier to synthesize and modify.

Similar Compounds

  • 2,3,4,4’,5,6-Hexafluorochalcone
  • 2,3,4,4’,5,6-Hexafluoroflavone
  • 2,3,4,4’,5,6-Hexafluoroisoflavone

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6F6O/c16-8-3-1-7(2-4-8)10(22)6-5-9-11(17)13(19)15(21)14(20)12(9)18/h1-6H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUZWOQCENJPPY-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=C(C(=C(C(=C2F)F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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